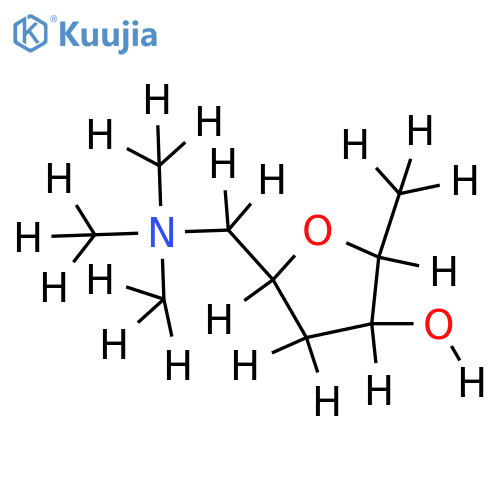Cas no 35119-35-8 ((-)-Muscarine Chloride)
(-)-ムスカリン塩化物は、天然に存在するアルカロイドの一種で、ムスカリン性アセチルコリン受容体(mAChR)の選択的アゴニストとして知られています。この化合物は、神経科学や薬理学研究において重要なツールとして利用され、特に副交感神経系のシグナル伝達メカニズムを解明するための研究に有用です。高純度で安定した品質を保証し、再現性のある実験結果を得るための信頼性の高い試薬として提供されています。また、その特異的な受容体結合特性から、標的型研究や薬剤開発の分野でも応用が可能です。

(-)-Muscarine Chloride structure
商品名:(-)-Muscarine Chloride
(-)-Muscarine Chloride 化学的及び物理的性質
名前と識別子
-
- ((2S)-4c-Hydroxy-5t-methyl-(2rH)-tetrahydro-furfuryl)-trimethyl-ammonium
- Chlorid
- chloride
- (+-)-Muscarin
- Jodid
- Tetrachloroaurat(III)
- (+)-muscarine chloride
- (+-)-muscarine
- iodide
- tetrachloroaurate (III)
- (+/-) muscarine chloride
- (+/-)-muscarine
- (+/-)-muscarine chloride
- (+/-)-Muscarine iodide
- (2S,4R,5S)-Muscarine
- Chloride-(2S,4R,5S)-Muscarine
- d,l-Muscarin-chlorid
- d,l-muscarine
- d,l-Muscarin-iodid
- dl-muscarine chloride
- Iodide-(2S,4R,5S)-Muscarine
- Muscarine
- muscarine chloride
- Muscarine II
- Tetrachloroaurate-(2RS,4SR,5RS)-Muscarine
- CS-0179714
- ( inverted exclamation markA)-Muscarine (chloride)
- CHEMBL116600
- (-)-Muscarine Chloride
- (-)-MuscarineChloride
- 35119-35-8
- [2R-(2a,4ss,5a)]-Tetrahydro-4-hydroxy-N,N,N,5-tetramethyl-2-furanmethanaminium Chloride
- DTXSID40861854
- Rel-1-((2R,4S,5R)-4-hydroxy-5-methyltetrahydrofuran-2-yl)-N,N,N-trimethylmethanaminium chloride
- HY-139126
-
- インチ: InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1
- InChIKey: WUFRNEJYZWHXLC-ZXKHYXLDSA-M
計算された属性
- せいみつぶんしりょう: 209.1182566Da
- どういたいしつりょう: 209.1182566Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
(-)-Muscarine Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M814010-2.5mg |
(-)-Muscarine Chloride |
35119-35-8 | 2.5mg |
$207.00 | 2023-05-17 | ||
| TRC | M814010-100mg |
(-)-Muscarine Chloride |
35119-35-8 | 100mg |
$ 7600.00 | 2023-09-06 | ||
| TRC | M814010-5mg |
(-)-Muscarine Chloride |
35119-35-8 | 5mg |
$293.00 | 2023-05-17 | ||
| TRC | M814010-10mg |
(-)-Muscarine Chloride |
35119-35-8 | 10mg |
$540.00 | 2023-05-17 | ||
| TRC | M814010-25mg |
(-)-Muscarine Chloride |
35119-35-8 | 25mg |
$1281.00 | 2023-05-17 |
(-)-Muscarine Chloride 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
35119-35-8 ((-)-Muscarine Chloride) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
